"Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" chemical properties
"Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a heterocyclic β-keto ester of significant interest in synthetic and medicinal chemistry. We will delve into its physicochemical properties, synthesis, detailed spectroscopic characterization, inherent keto-enol tautomerism, reactivity, and potential applications as a versatile building block in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.
Molecular Identity and Physicochemical Properties
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a bifunctional organic compound featuring a methyl ester, two ketone functionalities, and a pyridine ring. This unique combination of functional groups dictates its chemical behavior and potential utility.
1.1. Identifiers and Structure
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IUPAC Name: methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
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Synonym: methyl 2,4-dioxo-4-(4-pyridinyl)butanoate[1]
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CAS Number: 374063-91-9[1]
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Molecular Formula: C₁₀H₉NO₄
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Molecular Weight: 207.19 g/mol [1]
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InChI Key: WOCFUTQLECHXPN-UHFFFAOYSA-N[1]
Caption: 2D Structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
1.2. Physicochemical Data
The following table summarizes the key physicochemical properties. This data is critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source |
| Physical Form | Powder | [1] |
| Melting Point | 98-99 °C | [1] |
| Storage Temp. | Room Temperature | [1] |
| Purity | ≥95% |
Synthesis Pathway: Claisen Condensation
The synthesis of β-keto esters like the topic compound is most reliably achieved via a Claisen condensation.[2] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. For this target, a crossed Claisen condensation between methyl isonicotinate and methyl acetate is the most logical and efficient approach.
Expertise & Causality: The choice of a non-nucleophilic, strong base like sodium methoxide (NaOMe) in methanol is critical. Using the same alkoxide as the ester's alcohol component (methoxide for a methyl ester) prevents transesterification, a common side reaction that would otherwise lead to a mixture of products and reduce the overall yield.[2] The reaction proceeds by forming a nucleophilic enolate from methyl acetate, which then attacks the electrophilic carbonyl carbon of methyl isonicotinate.
2.1. Step-by-Step Synthesis Protocol
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol.
-
Base Formation: Carefully add sodium metal in small portions to the methanol under a nitrogen atmosphere to generate sodium methoxide in situ.
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Enolate Formation: Cool the resulting sodium methoxide solution in an ice bath. Add methyl acetate dropwise to the solution while stirring. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.
-
Condensation: Add methyl isonicotinate dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
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Reaction Quench & Workup: Cool the reaction mixture again in an ice bath and carefully quench by adding aqueous hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
2.2. Synthesis Workflow Diagram
Caption: Workflow for the Claisen condensation synthesis.
Keto-Enol Tautomerism: A Core Chemical Property
A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of tautomers: the keto and enol forms.[3] This equilibrium is not a resonance; tautomers are distinct constitutional isomers that rapidly interconvert.[4] The acidic nature of the α-hydrogen located between the two carbonyl groups facilitates this isomerization.[5]
The enol form is stabilized by two key factors:
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Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group and the pyridine ring, creating an extended π-system that delocalizes electron density and lowers the overall energy.[3][6]
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Intramolecular Hydrogen Bonding: A stabilizing six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the oxygen of the nearby carbonyl.[3][6]
The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas in polar, protic solvents that can form their own hydrogen bonds, the keto form may be more prevalent.
Caption: Equilibrium between the keto and two possible enol tautomers.
Spectroscopic Characterization Protocols
Accurate characterization is paramount for confirming the structure and assessing the purity of the synthesized compound. The presence of tautomers will be evident in spectroscopic data.
4.1. Protocol for Spectroscopic Analysis
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Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the keto-enol ratio observed.
-
Sample Preparation (IR):
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Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
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Solution: Prepare a 5-10% solution in a suitable IR-transparent solvent like chloroform.[5]
-
-
Data Acquisition (NMR): Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters are usually sufficient.
-
Data Acquisition (IR): Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan with the pure solvent or an empty KBr press.[5]
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Data Analysis: Integrate proton signals to determine the relative ratio of keto and enol forms. Assign peaks in all spectra to the corresponding atoms/functional groups in each tautomer.
4.2. Expected Spectroscopic Data
The following tables outline the predicted signals for each tautomer, providing a self-validating system for structural confirmation.
Table 1: Predicted ¹H NMR Signals
| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Keto | Pyridine H (α to N) | ~8.7 | d | 2H |
| Pyridine H (β to N) | ~7.8 | d | 2H | |
| -CH₂- | ~4.0 | s | 2H | |
| -OCH₃ | ~3.8 | s | 3H | |
| Enol | Enolic -OH | ~12-15 (broad) | s | 1H |
| Pyridine H (α to N) | ~8.6 | d | 2H | |
| Pyridine H (β to N) | ~7.7 | d | 2H | |
| Vinylic -CH= | ~6.2 | s | 1H | |
| -OCH₃ | ~3.7 | s | 3H |
Table 2: Predicted ¹³C NMR Signals
| Tautomer | Carbon | Chemical Shift (δ, ppm) |
| Keto | C=O (Pyridyl Ketone) | ~195 |
| C=O (α-Keto) | ~190 | |
| C=O (Ester) | ~165 | |
| Pyridine C (γ) | ~150 | |
| Pyridine C (α) | ~145 | |
| Pyridine C (β) | ~122 | |
| -CH₂- | ~45 | |
| -OCH₃ | ~53 | |
| Enol | C=O (Ester) | ~170 |
| Enolic C-OH | ~180 | |
| C=O (Conjugated) | ~185 | |
| Pyridine C (γ) | ~150 | |
| Pyridine C (α) | ~148 | |
| Pyridine C (β) | ~121 | |
| Vinylic =CH- | ~95 | |
| -OCH₃ | ~52 |
Table 3: Predicted IR Absorption Bands
| Tautomer | Functional Group | Wavenumber (cm⁻¹) | Description |
| Keto | C=O (Ketones) | 1720-1740 | Strong, sharp stretch |
| C=O (Ester) | 1740-1750 | Strong, sharp stretch | |
| C-O (Ester) | 1200-1250 | Stretch | |
| Enol | O-H (H-bonded) | 2500-3200 | Very broad stretch |
| C=O (Conj. Ester) | 1640-1660 | Strong stretch, shifted lower | |
| C=C (Enol) | 1600-1620 | Stretch | |
| C-O (Enol) | 1250-1300 | Stretch |
4.3. Mass Spectrometry Fragmentation
In mass spectrometry (electron ionization), β-keto esters exhibit characteristic fragmentation patterns.[7]
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (207.19) should be observed.
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α-Cleavage: Fragmentation adjacent to the carbonyl groups is common. Expect to see peaks corresponding to the loss of •OCH₃ (m/z 176) and •COOCH₃ (m/z 148).
-
McLafferty Rearrangement: While less direct in this cyclic-adjacent structure, rearrangements involving hydrogen transfer can occur.[7]
-
Pyridine Fragment: A prominent peak at m/z 106 corresponding to the pyridin-4-ylcarbonyl cation ([C₆H₄NO]⁺) is highly likely.
Reactivity and Applications in Drug Discovery
The molecule's rich functionality makes it a valuable intermediate. The pyridine ring, in particular, is a privileged structure in medicinal chemistry, known to improve solubility and provide a key hydrogen bond acceptor site.[8]
5.1. Key Reactive Sites
Caption: Primary sites of chemical reactivity.
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A - Pyridine Nitrogen: Acts as a base and can be protonated to form salts, enhancing aqueous solubility. It can also coordinate to metal centers, a property useful in catalysis.
-
B - α-Carbon: In the presence of a base, this carbon is readily deprotonated to form a nucleophilic enolate, which can be alkylated or acylated to build molecular complexity.
-
C - Carbonyl Groups: The ketone and ester carbonyls are electrophilic. They can be targeted by reducing agents (e.g., NaBH₄) to form alcohols or undergo addition reactions with various nucleophiles.
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D - Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines, providing a handle for further derivatization.
5.2. Potential as a Scaffold in Medicinal Chemistry
The 2,4-dioxo-4-arylbutanoate scaffold is a known pharmacophore. Analogues have been investigated as inhibitors for various enzymes, including those relevant to tuberculosis treatment.[9] The pyridine moiety specifically has been incorporated into highly selective inhibitors for targets like matrix metalloproteinase-13 (MMP-13), which is implicated in osteoarthritis.[10] This compound serves as an excellent starting point for fragment-based drug discovery (FBDD), where its core can be elaborated to optimize binding to a specific biological target.[11]
Safety and Handling
Trustworthiness: Proper handling procedures are essential for laboratory safety. The following information is based on data for this compound and structurally similar chemicals.
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GHS Pictogram: GHS07 (Exclamation Mark)[1]
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Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Handling Protocol: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.[12] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid generating dust.
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